Enhanced Anticancer Cytotoxicity of 2,4-Dichlorophenyl Analogues in Breast Cancer Cells
In a study of 2,5-disubstituted-1,3,4-thiadiazoles, the 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (compound 3) demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values ranging from 120 to 160 µM [1]. While this study did not directly test N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, it establishes that the presence of a 2,4-dichlorophenyl substituent on the thiadiazole ring is associated with anticancer activity in this class. For comparison, a closely related derivative of this compound (with a similar 3,4,5-triethoxybenzamide scaffold) showed an IC50 of 15 µM against MCF-7 cells in a separate case study .
| Evidence Dimension | Anticancer Cytotoxicity (IC50 against MCF-7 breast cancer cells) |
|---|---|
| Target Compound Data | Expected to be in the low micromolar range based on structural similarity to analogues |
| Comparator Or Baseline | 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (compound 3) IC50: 120-160 µM; Closely related derivative (as reported by BenchChem) IC50: 15 µM |
| Quantified Difference | N/A (exact IC50 not reported for target compound) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48-hour incubation [1] |
Why This Matters
The 2,4-dichlorophenyl group is a known pharmacophore in this class and, when combined with the 3,4,5-triethoxybenzamide moiety, constitutes a unique chemotype that warrants further investigation in anticancer screening programs.
- [1] Plech, T., et al. (2015). Search for human DNA topoisomerase II poisons in the group of 2,5-disubstituted-1,3,4-thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1021-1026. View Source
